molecular formula C11H13N3 B1274547 2-Pyrrolidin-2-yl-1H-benzoimidazole CAS No. 638141-64-7

2-Pyrrolidin-2-yl-1H-benzoimidazole

Cat. No.: B1274547
CAS No.: 638141-64-7
M. Wt: 187.24 g/mol
InChI Key: FHGVBMUGKDNVNB-UHFFFAOYSA-N
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Description

2-Pyrrolidin-2-yl-1H-benzoimidazole is a benzimidazole derivative recognized in research as a privileged scaffold in medicinal chemistry and drug discovery . This compound features a benzimidazole core, a structure known for its diverse pharmacological activities, fused with a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that enhances molecular flexibility and can improve pharmacokinetic properties . This structural motif is of significant interest in pharmaceutical research. Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial , anti-inflammatory , and antidiabetic effects, with some acting as potent α-amylase inhibitors or glucokinase activators . The integration of the pyrrolidine ring is a common strategy in drug design, as it can contribute favorably to a compound's lipophilicity and membrane permeability . The compound serves as a key synthetic intermediate or a core structure for developing novel bioactive molecules targeting various diseases. It is intended for use in laboratory research applications only, such as in vitro bioactivity screening, mechanistic studies, and as a building block in synthetic chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVBMUGKDNVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389802
Record name 2-Pyrrolidin-2-yl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638141-64-7
Record name 2-Pyrrolidin-2-yl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Pyrrolidin 2 Yl 1h Benzoimidazole and Its Core Structure

Condensation Reactions for Benzimidazole (B57391) Ring Formation

The cornerstone of benzimidazole synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. This approach is widely adaptable for the preparation of 2-substituted benzimidazoles.

Reaction of o-Phenylenediamine with L-Proline

The direct condensation of o-phenylenediamine with L-proline offers a straightforward route to 2-Pyrrolidin-2-yl-1H-benzoimidazole. To facilitate this reaction, the amino group of L-proline is typically protected, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions. The carboxylic acid of the N-protected proline is then activated to react with o-phenylenediamine.

A common activation method involves the conversion of the carboxylic acid to an acid chloride. For example, N-Boc-L-proline can be reacted with oxalyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF) to yield N-Boc-L-proline chloride. This activated intermediate is then reacted with o-phenylenediamine. The subsequent cyclization, often promoted by heat or acid catalysis, leads to the formation of the benzimidazole ring. The final step involves the removal of the protecting group (e.g., Boc deprotection under acidic conditions) to yield the desired (S)-2-(Pyrrolidin-2-yl)-1H-benzimidazole.

L-proline itself can also act as a versatile organocatalyst in the synthesis of various benzimidazole derivatives from o-phenylenediamines and aldehydes. In these reactions, L-proline is used in catalytic amounts to promote the condensation and cyclization, often under mild and environmentally friendly conditions, such as in aqueous media.

Ameliorable Pathway Synthesis Protocols for Derivatives

Significant efforts have been directed towards developing improved or "ameliorable" synthetic pathways for benzimidazole derivatives to enhance yields, reduce reaction times, and employ more sustainable conditions. One such approach is the use of microwave irradiation, which can dramatically accelerate the condensation reaction between o-phenylenediamines and carboxylic acids or aldehydes.

Another strategy involves the use of various catalysts to promote the cyclization reaction under milder conditions. For instance, zinc-proline complexes have been utilized as recyclable Lewis acid catalysts for the synthesis of 1,2-disubstituted benzimidazoles in water at ambient temperature. Supported gold nanoparticles have also been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under mild conditions.

The use of solid-phase synthesis techniques has also been explored for the preparation of benzimidazole libraries, allowing for the efficient generation of a diverse range of derivatives. These improved methods offer significant advantages over traditional high-temperature condensation reactions, which often require harsh conditions and can lead to lower yields and side products.

Enantioselective Synthesis Approaches for Chiral Forms

The pyrrolidine (B122466) ring at the 2-position of the benzimidazole core contains a stereocenter, leading to the existence of enantiomers. The development of synthetic methods to selectively produce either the pure enantiomers or the racemic mixture is crucial for pharmacological and biological studies.

Strategies for Racemic Ligand Preparation

The preparation of the racemic mixture of 2-(Pyrrolidin-2-yl)-1H-benzimidazole can be achieved by following a similar synthetic pathway as for the enantiomerically pure compound, but starting with racemic DL-proline. The condensation of o-phenylenediamine with DL-proline, or a suitably N-protected derivative, will result in the formation of a racemic mixture of the final product.

Alternatively, direct condensation of o-phenylenediamine with proline under harsh, high-temperature conditions without protection of the amino group could potentially lead to racemization, although this method is less controlled and may result in lower yields and more side products. A more controlled approach would involve the use of N-protected DL-proline to ensure a clean reaction and then deprotection to obtain the racemic product.

Preparation of Substituted Analogs and Precursors

The synthesis of substituted analogs of this compound is essential for modulating its properties. Substituents can be introduced on either the benzimidazole ring system or the pyrrolidine moiety.

The preparation of substituted benzimidazole analogs typically begins with the synthesis of substituted o-phenylenediamines. A variety of substituted anilines can be nitrated and subsequently reduced to afford the corresponding o-phenylenediamines with diverse substitution patterns on the benzene (B151609) ring. For example, 4,5-disubstituted o-phenylenediamines can be prepared from commercially available starting materials through nitration and reduction steps. These substituted o-phenylenediamines can then be condensed with a proline derivative to yield the desired substituted this compound analogs.

Synthesis of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole Derivatives

The preparation of 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole derivatives can be achieved through a modular synthetic approach, allowing for diversification at various points of the molecule. nih.gov A common strategy involves the initial alkylation of a 2-chlorobenzimidazole intermediate, followed by a nucleophilic substitution reaction with pyrrolidine. nih.gov

The general synthetic route commences with a commercially available 2-chlorobenzimidazole. This starting material is first alkylated at the N-1 position using an appropriately substituted benzyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). nih.gov This step yields the 1-alkyl-2-chloro-1H-benzo[d]imidazole intermediate.

Subsequently, the 2-chloro group is displaced by pyrrolidine. This nucleophilic aromatic substitution is effectively carried out under microwave irradiation, which often leads to shorter reaction times and improved yields. nih.gov The reaction of the substituted 2-chlorobenzimidazole with pyrrolidine at high temperatures (e.g., 200 °C) for a short duration (e.g., 30 minutes) furnishes the desired 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole products. nih.gov

This synthetic sequence is versatile and can be adapted to produce a variety of derivatives by using different substituted benzyl bromides in the initial alkylation step. nih.gov The reaction scheme allows for exploration of structure-activity relationships by modifying the substituent on the N-1 benzyl group. nih.gov

For the synthesis of analogs with substitutions on the benzene ring of the benzimidazole core, a different starting material is required. nih.gov For instance, a substituted 2-nitroaniline can be alkylated, followed by reduction of the nitro group and cyclization to form the benzimidazole-2-one. This intermediate is then converted to the 2-chloro derivative, which can undergo the same reaction with pyrrolidine to yield the final products. nih.gov

Table 1: Synthesis of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole Derivatives

StepReactantsReagents and ConditionsProduct
12-chlorobenzimidazole, Substituted benzyl bromideDMF, NaH, 0 °C1-Alkyl-2-chloro-1H-benzo[d]imidazole
21-Alkyl-2-chloro-1H-benzo[d]imidazole, PyrrolidineMicrowave (μW), 200 °C, 30 min1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole

Spectroscopic and Crystallographic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for characterizing the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the atomic and electronic environment within the molecule.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound. For benzimidazole (B57391) derivatives, ¹H and ¹³C NMR are the most commonly employed techniques.

¹H-NMR spectroscopy provides detailed information about the number, environment, and spatial arrangement of hydrogen atoms in a molecule. In the context of 2-substituted benzimidazoles, the chemical shifts (δ) of the protons are influenced by the nature of the substituent at the 2-position and any groups attached to the benzimidazole nitrogen.

For instance, in a related compound, 2-cyclohexyl-1H-benzo[d]imidazole, the ¹H NMR spectrum recorded in DMSO-d6 shows a singlet for the N-H proton at δ 12.11 ppm. The protons of the benzene (B151609) ring appear as a multiplet at δ 7.60-7.17 ppm, while the protons of the cyclohexyl group resonate at various upfield shifts (δ 2.79-1.15 ppm). rsc.org Similarly, for 2-(2-pyridyl)benzimidazole (B74506) in DMSO-d6, the N-H proton is observed at a downfield shift of δ 13.1 ppm, with the aromatic protons of the benzimidazole and pyridine (B92270) rings appearing between δ 7.25 and 8.77 ppm. chemicalbook.com

The specific chemical shifts for "2-Pyrrolidin-2-yl-1H-benzoimidazole" would be expected to show signals corresponding to the protons of the pyrrolidine (B122466) ring and the benzimidazole moiety. The protons on the pyrrolidine ring adjacent to the nitrogen would likely exhibit a characteristic downfield shift due to the electron-withdrawing effect of the nitrogen atom. The protons on the benzimidazole ring would appear in the aromatic region, with their exact shifts and splitting patterns depending on the electronic influence of the pyrrolidinyl group.

Interactive Data Table: ¹H-NMR Chemical Shifts for Related Benzimidazole Derivatives
CompoundSolventProtonChemical Shift (δ, ppm)
2-cyclohexyl-1H-benzo[d]imidazole rsc.orgDMSO-d6NH12.11 (s)
Aromatic-H7.60 (dd, J = 5.9, 3.2 Hz, 2H)
Aromatic-H7.22-7.17 (m, 2H)
Cyclohexyl-H2.79 (tt, J = 10.8, 3.5 Hz, 1H)
Cyclohexyl-H2.00 (d, J = 8.3, 2H)
Cyclohexyl-H1.77 (d, J = 11.7, 2H)
Cyclohexyl-H1.72-1.51 (m, 3H)
Cyclohexyl-H1.46-1.15 (m, 3H)
2-(2-pyridyl)benzimidazole chemicalbook.comDMSO-d6NH13.1
Pyridyl-H8.762
Pyridyl-H8.398
Pyridyl-H8.027
Benzimidazole-H7.768
Benzimidazole-H7.609
Benzimidazole-H7.539
Benzimidazole-H7.29
Benzimidazole-H7.25
2-(2-hydroxyphenyl)-1H-Benzimidazol orientjchem.orgDMSOAr-H7.23, 7.24, 7.77
Ar-H6.77, 6.89, 7.05
OH6.74
NH6.77

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For 2-substituted benzimidazoles, the carbon atom at the 2-position (C2) typically resonates at a downfield shift due to its attachment to two nitrogen atoms. For example, in 2-cyclohexyl-1H-benzo[d]imidazole, the C2 carbon appears at δ 157.4 ppm in DMSO. rsc.org The carbons of the benzimidazole ring generally appear in the range of δ 114-138 ppm. rsc.org The chemical shifts of the pyrrolidine carbons in "this compound" would be expected in the aliphatic region, with the carbons closer to the nitrogen atom showing a downfield shift. The phenomenon of tautomerism in benzimidazoles can sometimes affect the number of signals observed in the ¹³C NMR spectrum. arabjchem.org

Interactive Data Table: ¹³C-NMR Chemical Shifts for Related Benzimidazole Derivatives
CompoundSolventCarbonChemical Shift (δ, ppm)
2-cyclohexyl-1H-benzo[d]imidazole rsc.orgDMSOC2157.4
C8a/C4a138.4, 137.1
C5/C6123.2, 122.9
C4/C7118.3, 114.7
Cyclohexyl-C33.8
Cyclohexyl-C29.9
Cyclohexyl-C26.2
Cyclohexyl-C26.0
2-butyl-1H-benzo[d]imidazole rsc.orgCDCl3C2152.3
C8a/C4a132.3, 132.1
C5/C6127.6
C4/C7114.0
Butyl-C29.0, 28.2, 20.0, 13.6

While less common for routine characterization, solid-state NMR (ssNMR) can be a valuable tool for assessing the quality and purity of crystalline samples. It can provide information about the molecular conformation and packing in the solid state, which may differ from that in solution. arabjchem.org For complex heterocyclic systems like benzimidazoles, ssNMR can help identify the presence of different polymorphs or tautomers in the solid sample. researchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

For benzimidazole derivatives, characteristic IR absorption bands include:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹, which is characteristic of the N-H bond in the imidazole (B134444) ring. orientjchem.org The broadening is often due to hydrogen bonding. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed in the 2850-3000 cm⁻¹ region. orientjchem.orgresearchgate.net

C=N and C=C stretching: These vibrations from the benzimidazole ring system are typically observed in the 1400-1650 cm⁻¹ region. rsc.org

The IR spectrum of "this compound" would be expected to show these characteristic bands, confirming the presence of the benzimidazole and pyrrolidine functional groups.

Interactive Data Table: Characteristic IR Frequencies for Benzimidazole Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3100-3500 orientjchem.org
Aromatic C-HStretching3000-3100 orientjchem.org
Aliphatic C-HStretching2850-3000 orientjchem.orgresearchgate.net
C=N / C=CStretching1400-1650 rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the conjugated system present in the molecule.

Benzimidazole itself exhibits characteristic absorption bands in the UV region. nist.gov The UV-Vis spectrum of "this compound" would be expected to show absorptions corresponding to the π → π* transitions of the benzimidazole ring system. The position and intensity of these bands can be influenced by the substituent at the 2-position and the solvent used for the measurement. For example, the introduction of a pyridyl group at the 2-position can lead to intramolecular charge transfer (ICT) characteristics in the electronic spectrum. researchgate.net The specific λ_max values for "this compound" would provide insight into the electronic structure and the extent of conjugation within the molecule. In related benzimidazole derivatives, absorption maxima are typically observed in the range of 250-350 nm. researchgate.netresearchgate.net

Interactive Data Table: UV-Vis Absorption Maxima for Benzimidazole Derivatives
CompoundSolventλ_max (nm)Reference
Benzimidazole[1,2-a]pyrrolidin-2-one derivativeToluene596 (photochrome form) researchgate.net
1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazoleNot specifiedNot specified researchgate.net
NBD-Pyrr (a benzofurazan (B1196253) derivative with pyrrolidine)Not specifiedNot specified, but shows ICT band researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and aiding in the elucidation of its structure. In the analysis of benzimidazole derivatives, including those with pyrrolidine substituents, mass spectrometry plays a crucial role.

For instance, in the characterization of related benzimidazole compounds, low-resolution mass spectra have been obtained using techniques like electrospray ionization (ESI). nih.gov This method is particularly useful for confirming the mass of the synthesized products. The fragmentation patterns observed in the mass spectra of piperazine-containing benzimidazoles have been shown to be diagnostic for their identification. researchgate.net Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Accurate Mass (HRAM) Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are employed for the identification and characterization of novel benzimidazole derivatives, such as the potent opioid "etonitazepyne," which features a pyrrolidinyl-containing 2-benzylbenzimidazole core. nih.gov These techniques provide crucial data that, in conjunction with other spectroscopic methods, lead to the unambiguous identification of the compound's structure. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within the molecule. This data is then compared with the calculated theoretical values based on the proposed chemical formula to confirm the compound's purity and composition.

For benzimidazole derivatives, elemental analysis is a standard procedure to validate the successful synthesis of the target molecule. For example, the elemental analysis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine was performed, and the results for carbon, hydrogen, and nitrogen were found to be in close agreement with the calculated values for its molecular formula, C₁₅H₁₂N₆. mdpi.com This agreement provides strong evidence for the compound's assigned structure.

ElementCalculated (%)Found (%)
C65.21-
H4.38-
N30.42-
Table 1: Elemental analysis data for 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine. mdpi.com Note: The "Found (%)" values were not provided in the source.

X-ray Crystallography for Solid-State Structure Determination

The crystal structures of numerous benzimidazole derivatives and their salts have been elucidated using single-crystal X-ray diffraction. researchgate.netnih.govnih.gov This analysis confirms the molecular structure assigned from spectroscopic data and reveals key structural features. nih.gov For example, the crystal structure of 2-(3-hydroxypropyl)benzimidazole (B1345757) and its nitrate (B79036) salt have been studied, showing how protonation affects the electron density within the imidazole ring. nih.gov

In many benzimidazole derivatives, the benzimidazole core is found to be nearly planar. researchgate.net The analysis of these crystal structures provides valuable data on the dihedral angles between the benzimidazole ring and its substituents. The study of various benzimidazole derivatives reveals that the planarity of the benzimidazole unit is a common feature. researchgate.net The crystal structure of a hydrated benzimidazole derivative showed the presence of a water molecule involved in the hydrogen-bonding network. mdpi.com

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, which play a crucial role in stabilizing the crystal lattice. These interactions include hydrogen bonding and π–π stacking. The study of these non-covalent interactions is essential for understanding the supramolecular architecture of the crystal. mdpi.com

Hydrogen bonds are a predominant intermolecular force in the crystal packing of many benzimidazole derivatives. These interactions involve a hydrogen atom being shared between two electronegative atoms, such as nitrogen and oxygen.

In the crystal structures of various benzimidazole compounds, extensive hydrogen-bonding networks are observed. researchgate.netresearchgate.net For instance, in the crystal of 2-(3-hydroxypropyl)benzimidazole, molecules are linked by O–H⋯N and N–H⋯O hydrogen bonds, forming zigzag chains. nih.gov In its nitrate salt, the protonated benzimidazole molecules form centrosymmetric dimers through N–H⋯O hydrogen bonds, which are further linked by bridging nitrate anions via N–H⋯O and O–H⋯O interactions. nih.gov The presence of N–H⋯Cl hydrogen bonds has also been noted in the hydrochloride salts of some benzimidazole derivatives. The analysis of these hydrogen-bonding networks provides insight into the formation of one-, two-, or three-dimensional supramolecular architectures. mdpi.com

Aromatic π–π stacking interactions are another significant non-covalent force that contributes to the stability of the crystal structures of benzimidazole derivatives. These interactions occur between the electron-rich π-systems of aromatic rings.

Conformational Analysis and Ligand Configurations in Complexes

The conformational landscape of this compound is a key determinant of its chemical and biological activity. Analysis of this compound, particularly when it acts as a ligand in metal complexes, reveals important details about its spatial arrangement.

When this compound chelates to a metal center, such as copper(II), it typically forms a five-membered ring involving the nitrogen atoms from both the pyrrolidine and benzimidazole moieties. In a notable example, the reaction of racemic 2-(pyrrolidin-2-yl)-1H-1,3-benzimidazole with copper(II) nitrate results in a complex where the Cu(II) atom is situated at an inversion center. nih.gov This arrangement leads to a distorted octahedral geometry. The equatorial plane is occupied by two trans-related N,N-chelating 2-(pyrrolidin-2-yl)-1H-1,3-benzimidazole ligands. nih.gov Due to the use of a racemic mixture of the ligand, the resulting complex is a meso compound, containing both (R)- and (S)-configurations of the ligand within the same crystal structure. nih.gov

Computational studies, often employed alongside experimental data, can provide a deeper understanding of the conformational preferences. These analyses help to differentiate between conformational adjustments, which are minor variations in torsion angles, and more significant conformational changes. This distinction is crucial for understanding phenomena like polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

The table below summarizes key conformational features observed in related structures.

FeatureDescriptionReference
Coordination Geometry In a Cu(II) complex, the metal center adopts a distorted octahedral geometry. nih.gov
Ligand Arrangement Two 2-(pyrrolidin-2-yl)-1H-benzimidazole ligands coordinate in a trans-planar fashion in the equatorial plane. nih.gov
Stereochemistry The use of a racemic ligand mixture leads to the formation of a meso complex with both R and S configurations. nih.gov
Ring Planarity The benzimidazole ring system is typically planar. nih.gov

Positional Disorder Phenomena in Crystal Structures

Positional disorder is a common phenomenon observed in the crystal structures of this compound and its derivatives. This occurs when a part of the molecule, or sometimes the entire molecule, occupies multiple positions within the crystal lattice. This is often observed in flexible parts of a molecule, such as the pyrrolidine ring.

In the crystal structure of a copper(II) complex containing 2-(pyrrolidin-2-yl)-1H-benzimidazole, positional disorder is observed in the pyrrolidine ring. Specifically, one of the methylene (B1212753) groups of the pyrrolidine ring is disordered over two positions. nih.gov The occupancy of these two positions is not equal, with a refined occupancy ratio of 0.56:0.44. nih.gov This indicates that in approximately 56% of the molecules in the crystal, the methylene group adopts one conformation, while in the remaining 44%, it adopts the other.

The table below details the observed positional disorder in a representative crystal structure.

Disordered GroupNumber of Disordered PositionsOccupancy RatioReference
Methylene group of the pyrrolidine ring20.56 : 0.44 nih.gov

Coordination Chemistry of 2 Pyrrolidin 2 Yl 1h Benzoimidazole As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Pyrrolidin-2-yl-1H-benzoimidazole typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

A notable example of a metal complex with this ligand is Bis[2-(pyrrolidin-2-yl)-1H-benzimidazole-κ2 N2,N3]copper(II) dinitrate dihydrate. This complex has been synthesized via a hydrothermal reaction of copper(II) nitrate (B79036) with racemic 2-(pyrrolidin-2-yl)-1H-benzimidazole nih.gov. The resulting crystalline product provides significant insights into the coordination behavior of the ligand.

Table 1: Crystal Data and Structure Refinement for Cu(C₁₁H₁₃N₃)₂₂·2H₂O nih.gov

ParameterValue
Empirical FormulaCu(C₁₁H₁₃N₃)₂₂·2H₂O
Formula Weight598.08
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2790 (17)
b (Å)8.4446 (17)
c (Å)9.759 (2)
α (°)100.37 (3)
β (°)107.15 (3)
γ (°)91.37 (3)
Volume (ų)639.1 (2)
Z1
Temperature (K)298
RadiationMo Kα
Wavelength (Å)0.71073

While specific ruthenium complexes of this compound are not extensively documented in the reviewed literature, the coordination chemistry of the closely related 2-pyridin-2-yl-1H-benzimidazole (PyBIm) with ruthenium has been well-studied. These related systems provide valuable comparative insights. A variety of ruthenium(II) and ruthenium(III) complexes with PyBIm have been synthesized and characterized nih.govnih.gov. For instance, complexes such as [(η⁶-p-cymene)RuIICl(PyBIm)]PF₆ and mer-[RuIIICl₃(CH₃CN)(PyBIm)] have been isolated and their structures determined nih.govnih.gov. The synthesis of these complexes often involves the reaction of a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂ or RuCl₃·nH₂O, with the PyBIm ligand dergi-fytronix.com. These complexes are typically characterized by spectroscopic methods like ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction nih.govresearchgate.net.

Structural Aspects of Coordination Compounds

The structural analysis of metal complexes of this compound and its analogs reveals important details about their chelating behavior and the resulting coordination geometries.

In the copper(II) complex, Bis[2-(pyrrolidin-2-yl)-1H-benzimidazole-κ2 N2,N3]copper(II) dinitrate dihydrate, the 2-(pyrrolidin-2-yl)-1H-benzimidazole ligand acts as a bidentate N,N-chelating agent nih.gov. It coordinates to the copper(II) ion through the nitrogen atom of the pyrrolidine (B122466) ring and one of the nitrogen atoms of the benzimidazole (B57391) ring, forming a stable five-membered chelate ring. The copper(II) center in this complex exhibits a distorted octahedral coordination geometry. The equatorial plane is occupied by two trans-related 2-(pyrrolidin-2-yl)-1H-benzimidazole ligands, while the axial positions are weakly occupied by two monodentate nitrate anions nih.gov.

The coordination of related pyridin-2-yl-benzimidazole ligands to ruthenium also demonstrates a similar N,N-chelating behavior, leading to the formation of stable five-membered chelate rings nih.gov. In these ruthenium complexes, the coordination geometry can vary. For example, some Ru(II) complexes adopt a pseudo-tetrahedral "piano-stool" geometry, while Ru(III) complexes can exhibit a distorted octahedral geometry nih.govnih.gov.

Solution Stability Studies of Metal Complexes

The stability of metal complexes in solution is a crucial parameter for many of their potential applications. While specific solution stability studies for the copper(II) complex of this compound were not found in the reviewed literature, studies on related ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole provide relevant information.

The solution stability of various ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole has been investigated using techniques such as UV-Vis spectrophotometry nih.gov. For instance, the stability of Ru(II), Ru(III), and mixed-valence Ru(III/IV) complexes has been monitored over 24 hours in aqueous or aqueous/DMSO solutions nih.gov. The results of these studies indicated that the complexes are generally stable in solution under the experimental conditions, with only slight changes in the intensity of the absorption maxima and no significant shifts in the band positions nih.gov. This suggests that the coordination of the pyridin-2-yl-benzimidazole ligand to ruthenium results in robust complexes that maintain their integrity in solution.

Intermolecular Interactions in Metal Complex Crystals via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. The resulting three-dimensional Hirshfeld surface provides a detailed picture of the molecular environment and facilitates the analysis of close intermolecular contacts.

The analysis involves mapping various properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. The dnorm surface is colored to indicate contacts shorter than, equal to, or longer than the van der Waals radii, with red spots indicating the shortest and most significant contacts, which often correspond to hydrogen bonds.

C···H/H···C contacts: These interactions, often referred to as weak hydrogen bonds, play a crucial role in stabilizing the crystal structure. nih.govnih.govnih.gov

N···H/H···N contacts: These are indicative of classical hydrogen bonding interactions, which are among the stronger intermolecular forces. nih.govnih.gov

Other contacts: Depending on the specific metal complex and any co-ligands or solvent molecules present, other interactions such as O···H, Cl···H, and π-π stacking may also be observed. nih.govnih.gov

The quantitative data obtained from the 2D fingerprint plots allows for a detailed comparison of the crystal packing in different metal complexes of this compound. This information is valuable for understanding the factors that influence the solid-state architecture of these compounds.

Below is a representative data table illustrating the types of information that can be obtained from a Hirshfeld surface analysis of a hypothetical metal complex of this compound.

Interaction TypePercentage Contribution (%)
H···H45.2
C···H/H···C22.8
N···H/H···N15.5
Metal···H8.3
Other8.2

Catalytic Applications and Chemical Transformations

Organocatalysis by 2-Pyrrolidin-2-yl-1H-benzoimidazole (PBI)

This compound (PBI) has emerged as an efficient organocatalyst, leveraging its distinct structural features to promote key chemical reactions. Unlike metal-based catalysts, organocatalysts like PBI are often favored for their lower toxicity, ready availability, stability, and operational simplicity. ijacskros.com

PBI has demonstrated significant efficacy in catalyzing the thio-Michael addition, a crucial carbon-sulfur bond-forming reaction in organic synthesis. ijacskros.com This reaction, which involves the conjugate addition of thiols to α,β-unsaturated carbonyl compounds, is fundamental for synthesizing various biologically active compounds. ijacskros.com The use of PBI as a catalyst provides an efficient protocol for producing β-sulfido carbonyl compounds in high yields and under mild conditions. ijacskros.com The reactions are generally clean, avoiding the formation of common side products like 1,2-conjugate additions or disulfides. ijacskros.com

The catalytic activity of PBI was tested in the reaction between thiophenol and various α,β-unsaturated carbonyl compounds. The results, as detailed in the table below, show that the reactions proceed efficiently, with short reaction times and excellent yields. ijacskros.com

Entryα,β-Unsaturated CompoundThiophenolProductTime (min)Yield (%)
14aPh-SH6a594
24bPh-SH6b1092
34cPh-SH6c1095
44dPh-SH6d1590
54ePh-SH6e1093
64fPh-SH6f1094
74gPh-SH6g1592
84hPh-SH6h1096
94i5b6i1595

Table adapted from research findings on PBI-catalyzed thio-Michael reactions. ijacskros.com

To optimize the catalytic performance of PBI in the thio-Michael addition, various reaction conditions and solvents were investigated. ijacskros.com The choice of solvent can significantly influence the reaction rate and yield. A screening process involving common solvents such as water (H₂O), acetonitrile (CH₃CN), dichloromethane (DCM), and methanol (CH₃OH) was conducted. ijacskros.com

The study found that methanol provided the best results, leading to its selection as the optimal solvent for the reaction series. ijacskros.com This optimization is a critical step in developing a synthetic protocol that is both efficient and practical. The use of just 5 mol% of the PBI catalyst in methanol at room temperature highlights the protocol's efficiency and mildness. ijacskros.com

SolventOutcome
Water (H₂O)Moderate results
Acetonitrile (CH₃CN)Moderate results
Dichloromethane (DCM)Moderate results
Methanol (CH₃OH) Best results

Table summarizing the solvent screening for the PBI-catalyzed thio-Michael addition. ijacskros.com

The thio-Michael addition can proceed through two primary pathways: nucleophilic activation and electrophilic activation. ijacskros.com In the context of PBI organocatalysis, the mechanism likely involves the activation of the thiol nucleophile. The basic nitrogen atoms within the PBI structure can deprotonate the thiol, generating a more potent thiolate anion. This thiolate then readily attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl compound. The resulting enolate intermediate is subsequently protonated to yield the final β-sulfido carbonyl product and regenerate the catalyst. This base-catalyzed mechanism is a common mode of action for amine-based organocatalysts in Michael additions. rsc.org The efficiency of PBI stems from its ability to facilitate this process under mild conditions, leading to rapid and high-yielding transformations. ijacskros.com

Metal-Catalyzed Reactions Involving Benzimidazole (B57391) Derivatives

Benzimidazole derivatives are not only catalysts themselves but are also pivotal ligands in transition-metal catalysis. Their ability to coordinate with metal centers enables a wide range of chemical transformations.

In recent years, rhodium (III) and ruthenium (II) catalysts have been extensively used for C–H activation and annulation reactions, where benzimidazole derivatives play a key role as reactants. For instance, a Rh(III)-catalyzed [4+1] cyclization of 2-arylbenzimidazoles with alkynoates has been developed to synthesize benzimidazole-fused isoindoles. acs.org This process involves a cascade of C–H activation, ortho-alkenylation, and intramolecular annulation. acs.org

Interestingly, the choice of metal and the alkyne partner can direct the reaction pathway. While a Rh(III) catalyst with an internal alkyne ester yields a specific benzo semanticscholar.orgresearchgate.netimidazo[2,1-a]isoindole acetate, a Ru(II) catalyst with an internal alkyne amide leads to the corresponding acetamide derivative. acs.org Kinetic isotope effect studies in related Rh(III)-catalyzed systems suggest that the C–H bond cleavage is often the rate-determining step in the catalytic cycle. acs.org These advanced catalytic methods provide rapid access to complex N-doped polycyclic aromatic hydrocarbons and other valuable heterocyclic structures. acs.orgresearchgate.net

The benzimidazole scaffold is a cornerstone in the development of catalysts for a broad spectrum of organic reactions. researchgate.netenpress-publisher.com Benzimidazole derivatives, particularly when complexed with metals to form Schiff base metal complexes, are significant in catalysis. researchgate.netenpress-publisher.com These complexes have been employed in various organic transformations, including the oxidation of olefins and alcohols. researchgate.netenpress-publisher.com

The synthesis of the benzimidazole core itself can be achieved through numerous catalytic methods, reflecting the structure's importance. nih.govrsc.org Catalysts such as copper (II) hydroxide, iron (III) porphyrin, and zinc-boron nitride have been used for the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form benzimidazoles. semanticscholar.orgnih.govrsc.org The resulting benzimidazole derivatives are not just synthetic targets but also serve as core structures for pharmaceuticals, ionic liquids, and as N-heterocyclic carbene ligands, which are invaluable in transition-metal catalysis. rsc.org

Derivatives of 2 Pyrrolidin 2 Yl 1h Benzoimidazole and Structure Activity Relationships Sar

Systematic Structural Modifications and Derivative Synthesis

The synthesis of derivatives of 2-pyrrolidin-2-yl-1H-benzoimidazole involves targeted chemical modifications to explore the chemical space around this core structure. These modifications are designed to probe the interactions of the molecule with its biological targets and to enhance desired pharmacological properties.

Substitution at the N-1 position of the benzimidazole (B57391) ring is a common strategy to modulate the physicochemical and pharmacological properties of the molecule. The synthesis of N-substituted derivatives can be achieved through various methods. A prevalent approach involves the reaction of the parent benzimidazole with a range of functionalized halides in a basic medium. tsijournals.com This allows for the introduction of diverse substituents at the nitrogen atom. For instance, the condensation reaction between a pre-formed benzimidazole and an appropriate halide can lead to N-alkylation, N-arylation, or the introduction of more complex side chains.

Another efficient protocol for generating 1,2-disubstituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes, often catalyzed by an acid like p-toluenesulfonic acid under solvent-free conditions. nih.gov This method offers advantages such as short reaction times and high efficiency. nih.gov The choice of aldehyde and the specific o-phenylenediamine (B120857) allows for the introduction of various substituents at both the N-1 and C-2 positions of the benzimidazole ring.

Table 1: Examples of Synthetic Routes for N-Substituted Benzimidazoles

Reaction Type Reactants Conditions Product Type
N-Alkylation Benzimidazole derivative, Functionalized halide Basic medium N-Alkyl/Aryl benzimidazole
Condensation o-Phenylenediamine, Aldehyde Acid catalyst (e.g., p-toluenesulfonic acid), Grinding 1,2-Disubstituted benzimidazole

Modifications to the pyrrolidine (B122466) ring offer another avenue for structural diversification. The synthesis of substituted pyrrolidines can be approached through various synthetic strategies, often involving multi-step sequences. One method for creating 1,5-substituted pyrrolidin-2-ones starts from donor-acceptor cyclopropanes. nih.gov This process involves a Lewis acid-catalyzed ring-opening of the cyclopropane with primary amines, followed by lactamization. nih.gov

While direct substitution on the pre-formed this compound can be challenging, an alternative is to synthesize the desired substituted pyrrolidine precursor first, and then couple it with o-phenylenediamine to form the final benzimidazole derivative. This approach allows for greater control over the stereochemistry and substitution pattern of the pyrrolidine moiety.

Introducing substituents onto the benzene (B151609) ring of the benzimidazole core is a critical strategy for fine-tuning electronic properties, lipophilicity, and metabolic stability.

Fluoro-Substitutions: Fluorinated benzimidazole derivatives can be synthesized by starting with the corresponding fluorinated o-phenylenediamines. For example, the reaction of fluorinated o-phenylenediamines with glycolic acid in hydrochloric acid can yield fluorinated (benzo[d]imidazol-2-yl)methanols, which are versatile precursors for other derivatives. mdpi.com The presence and position of fluorine atoms can significantly influence the crystal packing and intermolecular interactions of the resulting compounds. mdpi.com

Methyl-Substitutions: Methyl groups can be introduced by using a methylated o-phenylenediamine in the initial cyclization reaction. For instance, the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was achieved as a side product during the N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine. nih.gov This highlights how precursor selection dictates the final substitution pattern.

Methoxy-Substitutions: The synthesis of methoxy-substituted benzimidazoles can be achieved by using methoxy-substituted benzoic acids and N-substituted-1,2-diaminobenzenes. nih.gov The removal of these methoxy groups using reagents like boron tribromide can then yield the corresponding hydroxy-substituted derivatives, which are often of interest for their antioxidant properties. nih.gov

Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for understanding how specific structural features of the this compound scaffold and its derivatives contribute to their biological activity. These investigations guide the rational design of more potent and selective compounds.

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core structure. nih.gov SAR analyses have shown that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring significantly influence activity. nih.gov

N-1 Position: The substituent at the N-1 position can impact the molecule's interaction with various biological targets. For example, in a series of anti-inflammatory benzimidazoles, various heterocyclic substitutions at this position were found to be effective. nih.gov

C-2 Position: The group at the C-2 position is particularly important. A substituent at this position can interact with the nitrogen atoms at positions 1 and 3, influencing the molecule's chemical properties. researchgate.net The pyrrolidine ring in this compound plays a critical role in binding to target proteins. Structurally similar compounds, such as 2-(piperidin-3-yl)-1H-benzimidazoles, have been identified as potent H1-antihistamines. semanticscholar.org

Benzene Ring Substitutions: Electron-withdrawing groups on the benzimidazole scaffold have been shown in several studies to boost biological activity. researchgate.net For example, compounds with halogen or methyl groups on the benzimidazole ring have demonstrated increased antitubercular efficacy. researchgate.net

Table 2: Influence of Substituent Position on Biological Activity

Position Type of Substituent Potential Impact on Activity Reference
N-1 Heterocyclic groups Modulates anti-inflammatory effects nih.gov
C-2 Pyrrolidine/Piperidine Critical for binding to targets like H1 receptors semanticscholar.org

The specific nature and placement of substituents determine how a ligand is recognized by its biological target. The size, shape, and electronic properties of the substituents are key factors in molecular recognition.

A study on benzimidazole derivatives as 5-HT4 receptor antagonists highlighted the importance of a voluminous substituent attached to a basic nitrogen atom for receptor recognition. nih.gov In this context, the pyrrolidine ring of this compound can be considered a key recognition element. The nature of substituents on the benzimidazole ring also plays a crucial role. For instance, the introduction of methoxy and hydroxy groups can enhance antioxidant activity by enabling the donation of hydrogen atoms or electrons to stabilize free radicals. nih.gov The strategic placement of these groups can lead to compounds with selective activity against specific cell lines. nih.gov

Impact of Stereochemistry and Pyrrolidine Configuration on Activity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in the biological activity of drug candidates. This is particularly true for compounds containing chiral centers, such as the this compound scaffold. The spatial orientation of substituents on the pyrrolidine ring can significantly influence how the molecule interacts with its biological target, leading to variations in potency and efficacy between different stereoisomers.

Research into the structure-activity relationships (SAR) of this compound derivatives has demonstrated that the configuration of the pyrrolidine ring is a critical determinant of their biological activity. A notable example is observed in a series of benzimidazole derivatives developed as inhibitors of the transient receptor potential canonical 5 (TRPC5) channel. Within this series, a compound featuring a 2-methylpyrrolidine moiety attached to the benzimidazole core exhibited stereospecific activity. The (R)-stereoisomer of this derivative was found to be more active than the corresponding (S)-enantiomer, highlighting the importance of the precise stereochemical configuration for optimal interaction with the target protein.

The pyrrolidine ring itself is not planar and can adopt various conformations, often referred to as "pseudorotation." The specific conformation preferred by the ring, and consequently the spatial disposition of its substituents, can be influenced by the nature and position of these substituents. For instance, in a series of oxybenzyl pyrrolidine acid analogs, it was determined that the cis-configuration of the substituents at the 3 and 4 positions of the pyrrolidine ring was favored over the trans orientation for potent dual agonism of PPARα/γ receptors. This preference indicates that the relative orientation of these substituents is crucial for the molecule to adopt the correct conformation for binding and activation of its target.

These findings underscore the principle that even subtle changes in the stereochemistry of the pyrrolidine ring can have a profound impact on the biological profile of this compound derivatives. Therefore, the careful control and investigation of stereochemistry are essential aspects of the design and development of new therapeutic agents based on this scaffold.

Table 1: Impact of Stereochemistry on the Biological Activity of select 2-substituted Benzimidazole Derivatives

Role of the Imine Nitrogen Atom in Biological Potency

The benzimidazole scaffold is characterized by the fusion of a benzene ring with an imidazole (B134444) ring. The imidazole ring contains two nitrogen atoms, one of which is a pyrrole-like nitrogen (N-1) and the other is an imine-like nitrogen. In the context of 2-substituted benzimidazoles, the imine nitrogen atom is the one at the 1-position of the benzimidazole ring system. Structure-activity relationship studies have consistently shown that this N-1 position is a key site for chemical modification to modulate the biological potency of benzimidazole derivatives.

The biological properties of the benzimidazole system are strongly influenced by substitutions at the N-1 and C-2 positions. In particular, the N-1 position can positively influence chemotherapeutic efficacy. The introduction of various substituents at this nitrogen atom can significantly impact the compound's physicochemical properties, such as lipophilicity, solubility, and electronic distribution. These properties, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target.

N-alkylation of the benzimidazole core is a common strategy employed in medicinal chemistry to enhance biological activity. For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their antiproliferative, antibacterial, and antifungal activities. The results indicated that the introduction of alkyl groups at the N-1 position of 2-phenyl-1H-benzo[d]imidazole led to positive antifungal activities. This suggests that the presence of an alkyl substituent at the imine nitrogen is beneficial for this particular biological activity.

The nature of the substituent at the N-1 position can also have a profound effect on the potency and selectivity of the compound. In the design of novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents, the N-1 position was identified as a crucial point for modification. The rationale for this focus is based on the observation that N-substitutions in other biologically active benzimidazoles, such as the benzyl group in clemizole, contribute significantly to their therapeutic effects.

Furthermore, the synthesis of N-Mannich bases of 2-substituted benzimidazoles has been explored to develop new therapeutic agents. In these derivatives, a secondary amine is introduced at the N-1 position via a methylene (B1212753) bridge. This modification can alter the molecule's polarity and hydrogen bonding capacity, potentially leading to improved interactions with biological targets.

Table 2: Influence of N-1 Substitution on the Biological Activity of Benzimidazole Derivatives

Advanced Research Applications

Use as Building Blocks and Intermediates in Complex Organic Synthesis

The 2-Pyrrolidin-2-yl-1H-benzoimidazole scaffold serves as a valuable building block in the synthesis of more complex and functionally diverse molecules. The presence of both the benzimidazole (B57391) and pyrrolidine (B122466) rings offers multiple reaction sites for further chemical modification. The pyrrolidine ring, in particular, introduces a chiral center, making it a useful intermediate for the asymmetric synthesis of target molecules.

In medicinal chemistry, related structures have been used as starting points for creating novel therapeutic agents. For instance, the optimization of a series of benzimidazole glucokinase activators began with a lead compound identified as 6-(N-acylpyrrolidin-2-yl)benzimidazole. nih.gov This highlights the utility of the pyrrolidinyl-benzimidazole core in drug design, where it can be systematically modified to enhance biological activity. The synthesis of various N-alkylated and 2-substituted phenyl-1H-benzimidazole derivatives demonstrates the versatility of the benzimidazole core in generating libraries of compounds for screening antiproliferative and antimicrobial activities. acs.org The pyrrolidine moiety itself is a widely used scaffold in drug discovery due to its three-dimensional structure, which allows for effective exploration of pharmacophore space. nih.gov

The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines showcases advanced methods for creating substituted pyrrolidine rings, which can be incorporated into larger structures like the title compound. nih.gov These synthetic strategies underscore the modular nature of this chemical class, allowing chemists to construct complex molecular architectures from simpler, well-defined building blocks.

Table 1: Synthetic Utility of the Pyrrolidinyl-Benzimidazole Scaffold

FeatureRole in SynthesisExample Application Area
Benzimidazole Core A robust heterocyclic platform for substitution and functionalization.Development of N-alkylated derivatives for antimicrobial screening. acs.org
Pyrrolidine Ring Introduces a chiral center, enabling asymmetric synthesis.Used as a lead compound scaffold in the design of glucokinase activators. nih.gov
N-H Groups Sites for alkylation or acylation to modify solubility and binding properties.Synthesis of 1,5-substituted pyrrolidin-2-ones. nih.gov
Combined Scaffold Provides a rigid, three-dimensional structure for creating specific molecular shapes.General drug discovery and development of bioactive compounds. nih.gov

Ligands in Sensor Design and Supramolecular Chemistry

The nitrogen atoms within both the benzimidazole and pyrrolidine rings of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows the compound to function as a ligand in the design of chemical sensors and the construction of complex supramolecular assemblies.

Benzimidazole derivatives are widely employed as ligands due to their versatile coordination chemistry. For example, 2-guanidinobenzimidazole (2GBI), a related compound, has been used to form complexes with Co(II) and Zn(II) for their detection and removal from water, demonstrating its utility in environmental sensing. mdpi.com Similarly, ligands such as 2-(1H-pyrrol-2-yl)-1H-benzimidazole have been synthesized and complexed with iron (II) and ruthenium (II) for potential applications in sensors and catalysis. unicamp.br The interest in these ligands stems from the ability to functionalize the benzimidazole ring to modulate the electronic and steric properties of the resulting metal complexes. unicamp.br

In supramolecular chemistry, the N-H groups of the benzimidazole moiety can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. These interactions are crucial for the self-assembly of molecules into larger, ordered structures. The 2-guanidinobenzimidazole molecule, for instance, has five labile N-H bonds that facilitate extensive hydrogen bonding networks, leading to the formation of supramolecular complexes. mdpi.com The combination of metal coordination and hydrogen bonding capabilities in the this compound scaffold makes it a promising candidate for creating host-guest systems and functional nanomaterials.

Integration into Advanced Materials (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and organic linker. Benzimidazole derivatives, particularly those functionalized with carboxylic acids, have proven to be effective ligands for the synthesis of novel MOFs.

For example, two porous 3D MOFs were synthesized using a flexible ligand, 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene, with Zn(II) and Cd(II) ions. researchgate.netnih.gov These materials exhibited selective gas sorption, highlighting their potential for applications in gas separation and storage. The uncoordinated carboxylate groups within the MOF channels were credited with the high affinity for CO2. researchgate.netnih.gov

Although this compound itself lacks the typical carboxylate functional groups needed to act as a primary linker in MOF synthesis, it can be incorporated into MOF structures in several ways:

Post-synthetic modification: The pyrrolidine or benzimidazole nitrogens could be used to coordinate to open metal sites within an existing MOF, functionalizing the internal pores.

As a functionalized ligand: The benzimidazole core could be chemically modified to include carboxylate or other linking groups, allowing it to be directly integrated as a structural component.

Composite materials: The molecule could be encapsulated within the pores of a host MOF to create a composite material with hybrid properties.

The synthesis of two-dimensional MOF nanosheets often involves the use of coordinating ligands to control crystal growth. mdpi.com Benzimidazole vapor has been used in the vapor-phase transformation of other materials to create highly oriented bimetallic nanosheet membranes, demonstrating the utility of this heterocycle in advanced materials synthesis. mdpi.com

Potential in Optoelectronic and Photovoltaic Systems (based on related benzimidazole chromophores)

The benzimidazole scaffold is a key component in a variety of organic molecules designed for optoelectronic and photovoltaic applications. acs.org Its electron-withdrawing nature and ability to be incorporated into extended π-conjugated systems allow for the fine-tuning of the electronic and optical properties of chromophores.

In the field of dye-sensitized solar cells (DSSCs), benzimidazole derivatives have been used as auxiliary chromophores to improve device performance. The incorporation of an N-phenylbenzimidazole substituent into phenothiazine-based organic dyes resulted in several key benefits:

Red-shifted absorption: The benzimidazole unit extended the π-conjugation, causing the dye to absorb light at longer wavelengths. rsc.org

Increased molar extinction coefficient: The dyes with the benzimidazole moiety showed stronger light absorption. rsc.org

Tuned energy levels: The electron-withdrawing character of benzimidazole helped to optimize the HOMO and LUMO energy levels of the dye for efficient electron injection and dye regeneration. rsc.org

Enhanced efficiency: DSSCs fabricated with these dyes showed higher power conversion efficiencies, attributed to increased short-circuit current and open-circuit voltage. rsc.org

Table 2: Impact of Benzimidazole Moiety on Dye-Sensitized Solar Cell (DSSC) Parameters

ParameterEffect of Benzimidazole IncorporationRationaleSource
Absorption Spectrum Red-shift in charge transfer transitionExtension of π-conjugation system rsc.org
Molar Extinction Coefficient IncreasedEnhanced light-harvesting ability rsc.org
HOMO/LUMO Levels Fine-tuned for optimal performanceElectron-withdrawing nature of benzimidazole rsc.org
Power Conversion Efficiency (PCE) IncreasedImproved short-circuit current and open-circuit voltage rsc.org
Electron Recombination ReducedEnhanced lifetime of injected electrons at the TiO2 interface rsc.org

Q & A

Q. What are the common synthetic routes for 2-Pyrrolidin-2-yl-1H-benzoimidazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via condensation of pyrrolidine derivatives with benzene-1,2-diamine. For example, S-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is prepared by reacting S-pyrrolidine-2-carboxylic acid with benzene-1,2-diamine under reflux, followed by crystallization in nitric acid . Alternative methods include nucleophilic aromatic substitution using 2-fluorobenzaldehyde derivatives in DMF at 150°C with K₂CO₃, achieving 93% yield . Key factors affecting yield include solvent polarity (DMF enhances reactivity), temperature (130–150°C), and purification via recrystallization or column chromatography to remove cyclization byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • 1H/13C NMR : Identifies aromatic protons (δ 7.35–7.29 ppm) and pyrrolidine CH₂ groups (δ 3.33–3.30 ppm) .
  • IR Spectroscopy : Detects N-H stretching (~3200 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves hydrogen bonding (e.g., O—H⋯O interactions in cocrystals) and confirms molecular packing .
  • ESI-MS : Validates molecular ions and fragmentation patterns .
  • Thermal Analysis (TGA/DTA) : Reveals decomposition thresholds >200°C .

Q. What are the key stability considerations for storing this compound?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzimidazole ring .
  • Moisture Control : Use desiccants to avoid hydrolysis, which generates 2-aminobenzimidazole impurities .
  • Thermal Stability : TGA shows mass loss >200°C correlates with ring decomposition . Degradation products are analyzed via HPLC-DAD/ELSD and LC-HRMS .

Q. How is the biological activity of this compound derivatives initially screened?

  • Antimicrobial Assays : Determine MIC values against bacterial/fungal strains (e.g., E. coli ATCC 25922) using broth microdilution .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Measure activity against targets like topoisomerase II using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Comparative Profiling : Re-test compounds under standardized conditions (e.g., identical cell lines) .
  • SAR Analysis : Modify substituents (e.g., electron-withdrawing groups at C5 enhance antimicrobial potency) .
  • Purity Verification : Use HPLC-MS to ensure <2% impurities .
  • Computational Validation : Perform molecular docking to predict binding affinities (e.g., CYP3A4 targets) .

Q. What computational strategies predict binding modes of this compound derivatives?

  • Docking Tools : AutoDock Vina or Schrödinger Suite optimize protein-ligand interactions (e.g., CYP3A4 from PDB) .
  • Free Energy Calculations : MM-GBSA estimates ΔGbinding (prioritize ΔG < -8 kcal/mol) .
  • Consensus Scoring : Combine Glide XP and Gold ChemScore to reduce false positives . Experimental validation via SPR or ITC is recommended .

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step syntheses?

  • Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings .
  • Microwave Assistance : Reduce reaction time from 20 hours to <2 hours (150°C, 300W) .
  • Solvent Optimization : Replace DMF with DMAc/NMP for better intermediate solubility .
  • In-line Analytics : Use ReactIR to track imine formation (≈1650 cm⁻¹) .

Q. What challenges arise in crystallizing this compound?

  • Low Solubility : Use DMSO/water mixtures for nucleation .
  • Polymorphism : Controlled evaporation at 4°C with seed crystals improves uniformity .
  • Twinning Artifacts : SHELXL refinement with TWIN/BASF instructions mitigates issues .
  • Hydrogen Bond Mapping : PLATON analyzes O—H⋯N interactions critical for lattice stability .

Q. How can SAR studies enhance the bioactivity of derivatives?

  • Positional Isomerism : Compare C4 vs. C5 substitution (4-Cl lowers MICs) .
  • Steric Modulation : Introduce t-butyl groups at pyrrolidine nitrogen to assess steric effects .
  • Electronic Effects : Install OCH₃/NO₂ groups to alter π-π stacking with DNA .
  • Pro-drug Development : Synthesize phosphate esters to improve bioavailability .

Q. What analytical methods quantify this compound in biological matrices?

  • Sample Preparation : Protein precipitation with acetonitrile followed by SPE .
  • HPLC-ESI-MS/MS : Use a Zorbax SB-C18 column with 0.1% formic acid/acetonitrile gradient (LOD: 0.1 ng/mL) .
  • Validation : Ensure linearity (r² >0.99), precision (<15% RSD), and recovery (>85%) .
  • Cross-Validation : Compare with ELISA for plasma samples (R² ≥0.95) .

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Reactant of Route 1
2-Pyrrolidin-2-yl-1H-benzoimidazole
Reactant of Route 2
Reactant of Route 2
2-Pyrrolidin-2-yl-1H-benzoimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.